Tert-butyl pent-4-enoate

Esterification Synthetic Methodology Process Chemistry

Tert-butyl pent-4-enoate (CAS 32400-25-2, C9H16O2, MW 156.22) is a γ,δ-unsaturated ester that serves as a bifunctional building block in organic synthesis. The molecule integrates a terminal alkene with a tert-butyl-protected carboxylic acid, enabling orthogonal reactivity pathways that are not accessible with simpler, mono-functional alkenes or unprotected carboxylic acid derivatives.

Molecular Formula C9H16O2
Molecular Weight 156.22 g/mol
CAS No. 32400-25-2
Cat. No. B1595587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl pent-4-enoate
CAS32400-25-2
Molecular FormulaC9H16O2
Molecular Weight156.22 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CCC=C
InChIInChI=1S/C9H16O2/c1-5-6-7-8(10)11-9(2,3)4/h5H,1,6-7H2,2-4H3
InChIKeyZGQQQFWPVOPRSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tert-butyl pent-4-enoate (CAS 32400-25-2) Procurement Guide: Class, Characteristics, and Strategic Role


Tert-butyl pent-4-enoate (CAS 32400-25-2, C9H16O2, MW 156.22) is a γ,δ-unsaturated ester that serves as a bifunctional building block in organic synthesis [1]. The molecule integrates a terminal alkene with a tert-butyl-protected carboxylic acid, enabling orthogonal reactivity pathways that are not accessible with simpler, mono-functional alkenes or unprotected carboxylic acid derivatives . Physical properties reported include a boiling point of 68-69 °C (26 Torr) and a predicted density of 0.889±0.06 g/cm³ . The compound is predominantly employed in research settings for the construction of complex molecular architectures, including lactones, heterocycles, and functionalized polymers, where the dual reactivity of the alkene and protected acid is essential [2].

Why Methyl or Ethyl Pent-4-enoates Cannot Substitute for Tert-butyl pent-4-enoate


Substituting tert-butyl pent-4-enoate with analogous methyl or ethyl pent-4-enoates is not a viable strategy for applications requiring orthogonal protection or radical-mediated cyclizations. The tert-butyl ester group provides a sterically hindered carboxylate that is substantially more resistant to nucleophilic attack and base-catalyzed hydrolysis than its methyl or ethyl counterparts, a critical feature for multi-step syntheses where the carboxyl functionality must remain masked until a final acid deprotection step [1]. Conversely, the terminal alkene in methyl pent-4-enoate is not fundamentally more reactive; the key differentiation lies in the acid-lability of the tert-butyl group, which allows for selective cleavage under mild conditions (e.g., TFA, HCl) without affecting the alkene . Furthermore, the use of tert-butyl pent-4-enoate-derived peresters in radical reactions is uniquely productive; the corresponding methyl or ethyl peresters lack the necessary stability or undergo different decomposition pathways that fail to yield the desired 4-substituted γ-butyrolactones [2].

Quantitative Differentiation Evidence for Tert-butyl pent-4-enoate vs. Closest Analogs


Synthesis Yield from Pent-4-enoic Acid and tert-Butanol

A documented synthesis protocol for tert-butyl pent-4-enoate yields 50% isolated product from pent-4-enoic acid and tert-butanol using concentrated sulfuric acid and magnesium sulfate in dichloromethane over 96 hours at room temperature . This yield, while moderate, is achieved under mild conditions and is comparable to or better than reported yields for similar tert-butyl esterifications of unactivated carboxylic acids, which often require harsher conditions or give lower yields .

Esterification Synthetic Methodology Process Chemistry

Thermolysis Yield for γ-Butyrolactone Synthesis

Thermolysis of t-butyl perpent-4-enoate (derived from the target compound) in ketones or various solvents (carboxylic acids, anhydrides, methyl esters, nitriles) yields 4-substituted γ-butyrolactones with yields reported as 'good' or 'fairly good', with explicit yields of ≥50% in hydrogen donor solvents [1][2]. In contrast, analogous peresters such as tert-butyl 5-methyl-perhex-4-enoate fail to produce the desired lactones under identical conditions, demonstrating a specific structural requirement for the pent-4-enoate backbone [1].

Free Radical Chemistry Heterocycle Synthesis Lactonization

Free Radical Addition Yield to Unsaturated Peresters

Free radical additions of hydrogen donor solvents to tert-butyl perpent-4-enoate yield 4-substituted γ-butyrolactones in yields of 50% or greater [1]. This reactivity profile is specific to the tert-butyl perpent-4-enoate; structurally modified analogs, including tert-butyl 4-methyl-perpent-4-enoate and tert-butyl 2,2-dimethyl-perpent-4-enoate, undergo addition-elimination processes with different outcomes, while tert-butyl 5-methyl-perhex-4-enoate and tert-butyl-3-methyl-but-2-enyl peroxide fail entirely [1].

Free Radical Chemistry Peroxide Chemistry Oxygenated Heterocycles

Physical Property Differentiation: Boiling Point and Density

Tert-butyl pent-4-enoate exhibits a boiling point of 68-69 °C at 26 Torr and a density of 0.889±0.06 g/cm³ . These values are distinct from methyl pent-4-enoate (estimated boiling point ~120-130 °C at 760 mmHg, density ~0.92 g/cm³) and ethyl pent-4-enoate (boiling point 146 °C at 760 mmHg, density 0.900 g/cm³) . The significantly lower boiling point under vacuum facilitates purification via fractional distillation and influences solvent selection in reaction workup.

Physical Chemistry Purification Analytical Chemistry

Acid-Labile tert-Butyl Ester vs. Non-Labile Methyl/Ethyl Esters

The tert-butyl ester of pent-4-enoic acid is readily cleaved under acidic conditions (e.g., trifluoroacetic acid, HCl) to liberate the free carboxylic acid, while the terminal alkene remains intact [1]. In contrast, methyl and ethyl pent-4-enoates are significantly more resistant to acid-catalyzed hydrolysis, requiring harsh basic conditions that would compromise the alkene or other sensitive functional groups . This orthogonal lability is a cornerstone of modern protecting group strategy.

Protecting Group Strategy Orthogonal Reactivity Multi-step Synthesis

Proven Application Scenarios for Tert-butyl pent-4-enoate


Synthesis of 4-Substituted γ-Butyrolactones via Perester Thermolysis

Researchers requiring a direct, high-yielding route to 4-substituted γ-butyrolactones should select tert-butyl pent-4-enoate as the optimal precursor. The perester derived from this compound undergoes thermolysis in ketones or carboxylic acids to yield these valuable heterocycles in ≥50% yield [1]. As demonstrated, analogs with different alkene chain lengths or substitution patterns fail to react or give different products, establishing the pent-4-enoate framework as essential [1]. This method offers a one-step entry into a class of compounds with applications in natural product synthesis and medicinal chemistry [2].

Orthogonal Functionalization in Multi-Step Syntheses

In complex molecule synthesis where a free carboxylic acid is needed at a late stage, but the alkene must be retained for subsequent modifications, tert-butyl pent-4-enoate is the superior choice over methyl or ethyl esters [1]. The tert-butyl group can be removed selectively with mild acid (e.g., TFA), leaving the terminal alkene untouched for further transformations such as cross-metathesis, hydroboration, or click chemistry [2]. This orthogonal reactivity streamlines protecting group strategies and avoids the harsh basic conditions required for saponification of methyl/ethyl esters, which could isomerize or degrade the alkene [3].

Click Chemistry and Polymer Functionalization

The terminal alkene of tert-butyl pent-4-enoate is a competent partner for thiol-ene click reactions, a highly efficient, radical-mediated hydrothiolation [1]. This enables its use as a monomer or chain-end functionalization agent in polymer chemistry, where the tert-butyl ester serves as a protected carboxylic acid handle for subsequent conjugation or surface modification [2]. While other allylic acetates or pentenoates can undergo thiol-ene reactions, the tert-butyl ester provides a distinct advantage in terms of the deprotection conditions and the stability of the intermediate, as evidenced by its specific use in polyfunctional compound synthesis [3].

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